1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C16H13F4N5O and its molecular weight is 367.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuropeptide S Antagonist Activity
Research has shown that compounds with urea functionalities, particularly those with benzyl urea and fluorobenzyl groups, exhibit potent antagonist activity against Neuropeptide S (NPS). These findings were part of a study exploring the structural features critical for NPS antagonist activity, demonstrating the importance of the urea functionality at the 7-position for potent antagonist activity. The study provides insight into the structural-activity relationships (SARs) necessary for designing effective NPS antagonists (Zhang et al., 2008).
Anticancer Activity
Modifications of compounds similar to "1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea" have shown significant anticancer effects. In particular, replacing the acetamide group with an alkylurea moiety in certain compounds has resulted in potent antiproliferative activities against various human cancer cell lines, while also demonstrating lower acute oral toxicity. These modifications suggest potential for these compounds as effective anticancer agents with reduced side effects (Wang et al., 2015).
Anticonvulsant Activity
The fluorobenzyl and triazolo[4,5-c]pyridine moieties have been associated with anticonvulsant activity. Compounds incorporating these groups have been tested for their efficacy against maximal electroshock-induced seizures in rodents, showing promising results. This suggests the potential of such compounds in the treatment of seizure disorders, indicating a specific pathway for further research in developing new anticonvulsant drugs (Kelley et al., 1995).
Tubulin Inhibition Mechanism in Cancer Therapy
The study of compounds with [1,2,4]triazolo[1,5-a]pyrimidine structures has unveiled a unique mechanism of action in cancer therapy. These compounds have been found to promote tubulin polymerization in vitro, a mechanism distinct from that of paclitaxel, by not competing for binding. Instead, they inhibit the binding of vincas to tubulin, offering a novel pathway for overcoming resistance in cancer treatment (Zhang et al., 2007).
Prostate-Specific Membrane Antigen (PSMA) Imaging
Compounds designed for PSMA imaging in prostate cancer have shown promise, suggesting the potential use of structurally similar compounds for diagnostic purposes. The development and evaluation of such compounds in vivo highlight their viability as imaging agents for tissues expressing PSMA, with implications for improving the detection and management of prostate cancer (Chen et al., 2011).
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N5O/c17-11-4-1-3-10(7-11)8-21-15(26)22-9-13-23-24-14-12(16(18,19)20)5-2-6-25(13)14/h1-7H,8-9H2,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZVZSZXUYVZMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.